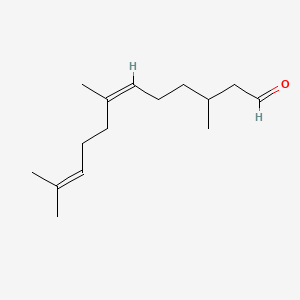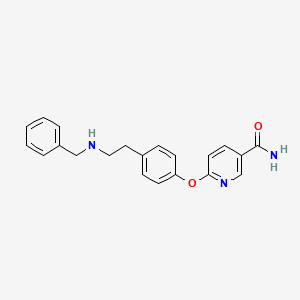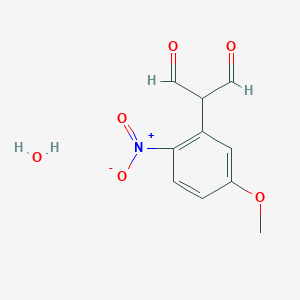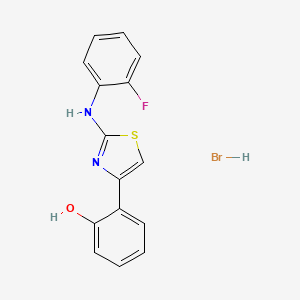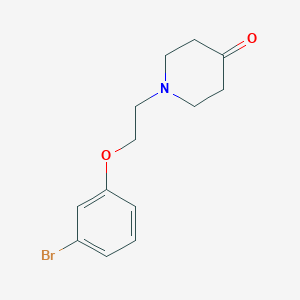
1-(2-(3-溴苯氧基)乙基)哌啶-4-酮
描述
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计中的作用
哌啶类化合物,包括“1-(2-(3-溴苯氧基)乙基)哌啶-4-酮”,是药物设计中最重要的人工合成片段之一 . 它们在制药行业中起着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .
各种哌啶衍生物的合成
该化合物在合成各种哌啶衍生物中起着至关重要的作用,例如取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .
生物和药理活性
哌啶类化合物,包括“1-(2-(3-溴苯氧基)乙基)哌啶-4-酮”,已被发现具有生物和药理活性 . 这使得它们成为开发新药的潜在候选者.
抗病毒应用
该化合物已被证明具有抗病毒活性,使其成为开发新型抗病毒药物的潜在候选者。
抗癌应用
“1-(2-(3-溴苯氧基)乙基)哌啶-4-酮”也被发现具有抗癌活性。这为其在开发新型抗癌药物中的应用打开了可能性。
抗菌应用
该化合物已被证明具有抗菌活性,使其成为开发新型抗菌药物的潜在候选者。
帕利哌酮合成中的中间产物
特别是6-氟-3-(哌啶-4-基)-1,2-苯并恶唑是帕利哌酮合成中的重要中间产物 ,是旧型抗精神病药利培酮的主要活性代谢产物 . “1-(2-(3-溴苯氧基)乙基)哌啶-4-酮”有可能在类似的作用中使用。
开发快速且经济高效的合成方法
开发快速且经济高效的取代哌啶合成方法是现代有机化学的重要任务 . “1-(2-(3-溴苯氧基)乙基)哌啶-4-酮”可能在这个领域发挥作用。
作用机制
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Target of Action
The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. Many piperidine derivatives have been found to have significant biological activity, making them valuable in the development of new drugs .
Mode of Action
The mode of action of piperidine derivatives can also vary greatly. The specific interactions between the compound and its targets depend on the structure of the compound and the nature of the target .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the specific compound and its targets .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary based on the specific compound. Factors such as the compound’s structure, formulation, route of administration, and dose can all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to effects on the whole organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These factors can include things like temperature, pH, and the presence of other substances .
生化分析
Biochemical Properties
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for both in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential therapeutic applications .
Metabolic Pathways
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for understanding how the compound is processed within the body and its overall impact on metabolism .
Transport and Distribution
The transport and distribution of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one within cells and tissues are essential for its function. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors are crucial for determining the compound’s bioavailability and therapeutic potential .
属性
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAMEKHRQBDXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


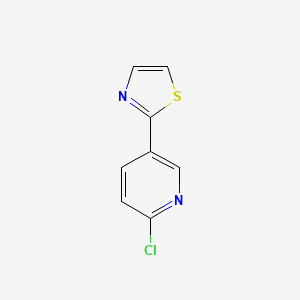
![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)
![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B1461722.png)
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1461723.png)



